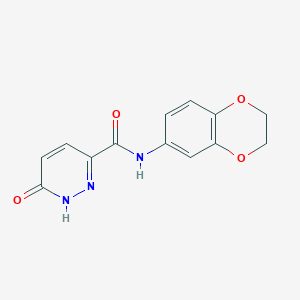

![molecular formula C23H25NO5S2 B2481883 4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide CAS No. 946348-13-6](/img/structure/B2481883.png)

4-isopropoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamide derivatives are a significant class of compounds in the field of organic chemistry due to their diverse biological activities and applications in various domains, including pharmaceuticals and material science. The synthesis and study of these compounds allow for the development of new materials and drugs.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the amidation of corresponding acids or their esters with various amines or ammonia. For example, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide 2 was achieved by reacting 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone 1 with chlorosulfonic acid, followed by amidation with ammonia gas (Hayun et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives can be performed using X-ray crystallography, IR spectroscopy, and quantum chemical computation. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide's structure was analyzed using these methods, revealing its crystallization in a triclinic system (S. Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including sulfonylation, cyclization, and interaction with light to form new compounds. For example, heterocyclic derivatives were synthesized via a visible-light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides (Xu Liu et al., 2016).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystalline structure, can significantly vary depending on their molecular structure. Polymorphism, for example, affects the physical stability and solubility of these compounds, which is crucial for their application in drug formulation (T. Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the applications of benzamide derivatives. For instance, the reactivity of these compounds with sulfonyl chlorides under visible light conditions to form new heterocyclic derivatives showcases their versatility in chemical synthesis (Xu Liu et al., 2016).

Aplicaciones Científicas De Investigación

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide, while not the exact compound queried, offers insight into the pharmacological applications of similar benzamide derivatives. It's utilized in gastrointestinal diagnostics and treatments, showing effects on the motility of the gastro-intestinal tract. This suggests that related compounds might also have significant pharmaceutical applications (Pinder et al., 2012).

Diuretics and Carbonic Anhydrase Inhibition

Another study reviews the application of sulfonamide diuretics, which act as carbonic anhydrase inhibitors. These compounds, including benzothiadiazines and related chemicals, play a role in treating conditions like hypertension and obesity by inhibiting specific isoforms of carbonic anhydrase (Carta & Supuran, 2013).

Mafosfamide: Anticancer Agent

Mafosfamide, related in its application to the chemical structure of interest, serves as an example of a cyclophosphamide analog used in cancer treatment. It demonstrates how structural analogs of known compounds can lead to new therapeutic agents, emphasizing the importance of chemical research in drug development (Mazur et al., 2012).

Sulfonamides: Patent Review

The review of sulfonamides, including their roles as carbonic anhydrase inhibitors and other pharmaceutical applications, suggests a wide range of possible research and therapeutic uses for related compounds. This highlights the potential for discovering new applications for chemical compounds with similar structures (Carta et al., 2012).

Environmental Safety and Surfactants

Research into the environmental safety of surfactants, including their fate and biodegradation, could provide context for studying the environmental impact of similar chemical compounds. This underscores the importance of understanding the ecological effects of chemical use and disposal (Cowan-Ellsberry et al., 2014).

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO5S2/c1-16(2)29-19-8-6-17(7-9-19)23(25)24-15-22(21-5-4-14-30-21)31(26,27)20-12-10-18(28-3)11-13-20/h4-14,16,22H,15H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWUQIRBMFTUEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

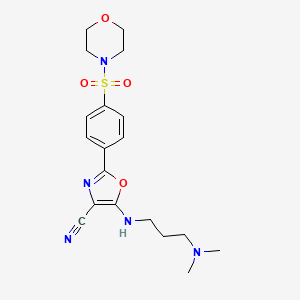

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

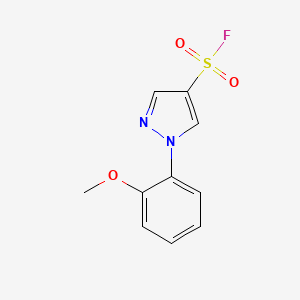

![methyl 2-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2481806.png)

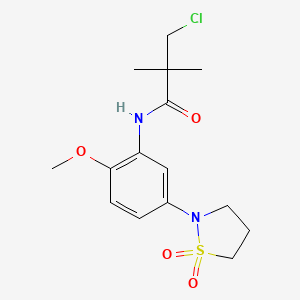

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]acetamide](/img/structure/B2481817.png)

![5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481819.png)

![4-[(6-Chloro-2-methylpyridine-3-carbonyl)-methylamino]butanoic acid](/img/structure/B2481823.png)